tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Overview
Description
tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a complex organic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, an isopropoxy group, and a dihydropyrido[4,3-d]pyrimidine core
Preparation Methods
The synthesis of tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves several steps, typically starting with the preparation of the pyrido[4,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as pyridine derivatives and urea. The tert-butyl and isopropoxy groups are then introduced through alkylation reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester linkage and formation of carboxylic acid derivatives.
Scientific Research Applications
tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacology: Researchers explore its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. For example, it could act as an inhibitor of a particular kinase, thereby modulating the phosphorylation state of target proteins and affecting cellular functions.
Comparison with Similar Compounds
tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with other similar compounds, such as:
7-(tert-butyl) 2-methyl 4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate: This compound shares a similar pyrido[4,3-d]pyrimidine core but differs in the substituents attached to the core structure.
6-tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate: Another related compound with different functional groups, which may result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-propan-2-yloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)20-13-11-8-18(14(19)21-15(3,4)5)7-6-12(11)16-9-17-13/h9-10H,6-8H2,1-5H3 |
InChI Key |
KEJPWZDPNRLAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC2=C1CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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